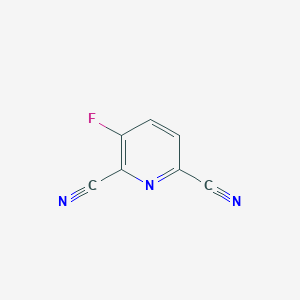

3-Fluoropyridine-2,6-dicarbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-fluoropyridine-2,6-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2FN3/c8-6-2-1-5(3-9)11-7(6)4-10/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRMVZYMHESSGFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1C#N)C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Fluoropyridine 2,6 Dicarbonitrile and Analogues

Direct Halogenation and Cyano-Functionalization Strategies for Pyridine (B92270) Core

Directly substituting the pyridine ring with fluorine and nitrile groups presents a formidable challenge due to the inherent reactivity and regioselectivity of the heterocycle. However, specific methods have been developed to introduce these functionalities onto a pre-existing pyridine skeleton.

The introduction of cyano (-CN) groups onto a pyridine ring is a critical step in forming dicarbonitrile structures. Cyanation can be achieved through several pathways, often requiring the activation of the pyridine ring or the presence of a leaving group. wikipedia.orgnih.gov

One effective method involves the activation of N-containing heterocycles with electrophiles like triflic anhydride. This activation renders the ring susceptible to nucleophilic attack by a cyanide source, followed by an elimination step to regenerate the aromatic system with the newly installed nitrile group. nih.gov Another approach involves pretreating pyridines with nitric acid and trifluoroacetic anhydride, which facilitates their conversion to the corresponding 2-cyano derivatives upon reaction with aqueous potassium cyanide. researchgate.net

For pyridine rings already possessing a halogen atom, established methods like the Rosenmund-von Braun reaction (using copper(I) cyanide) or palladium-catalyzed cyanation (using KCN or Zn(CN)2) can be employed to substitute the halogen with a nitrile group. wikipedia.org Processes have also been developed for preparing 2-cyanopyridines from halogenated precursors using an activating agent, such as 4-dimethylaminopyridine, and a cyanide source like sodium cyanide in a polar solvent. google.com

Table 1: Comparison of Pyridine Cyanation Methods

| Method | Reagents | Substrate Requirement | Key Features |

|---|---|---|---|

| Direct C-H Cyanation | Triflic anhydride, Cyanide source | Unfunctionalized Pyridine | One-pot protocol; activates the ring for nucleophilic attack. nih.gov |

| Activated Cyanation | Nitric acid, Trifluoroacetic anhydride, KCN | Unfunctionalized Pyridine | Pre-activation of the pyridine ring is necessary. researchgate.net |

| Rosenmund-von Braun | Copper(I) cyanide | Halogenated Pyridine | A classic method for aryl nitrile synthesis. wikipedia.org |

| Palladium-Catalyzed | Pd catalyst, KCN or Zn(CN)2 | Halogenated Pyridine | Offers high efficiency and functional group tolerance. wikipedia.org |

Achieving regioselective fluorination, particularly at the 3-position of a pyridine ring, is a significant synthetic hurdle. Direct fluorination is often difficult and can result in low yields. chemicalbook.com Modern synthetic chemistry has produced several advanced techniques to control the position of fluorine introduction.

One powerful strategy for achieving meta-functionalization is through a dearomatization/rearomatization sequence. This approach temporarily breaks the aromaticity of the pyridine ring, allowing for controlled, site-selective introduction of substituents like fluorine, followed by restoration of the aromatic ring. nenu.edu.cn

Catalytic methods have also emerged as a cornerstone of modern fluorination. Transition metal-catalyzed C-H fluorination, for instance, allows for the direct conversion of a C-H bond to a C-F bond. A notable example is palladium-catalyzed C-H fluorination, which can use a nucleophilic fluoride (B91410) source like silver fluoride (AgF) in combination with a hypervalent iodine oxidant. nih.gov Electrophilic fluorinating agents, such as Selectfluor, are also widely used, often in conjunction with transition metal catalysts, photocatalysts, or organocatalysts to achieve high selectivity and efficiency. mdpi.com

Precursor-Based Synthesis Approaches

Building the target molecule from precursors that already contain key structural elements is a common and effective strategy. This can involve modifying existing halogenated pyridine dicarbonitriles or constructing the molecule through a multi-step pathway from simpler pyridine derivatives.

A prominent pathway to fluorinated pyridines involves the nucleophilic substitution of chlorine atoms in a dichlorinated precursor. The key starting material for this approach is 2,6-dichloropyridine-3,5-dicarbonitrile. This precursor can be synthesized from 2-amino-6-chloropyridine-3,5-dicarbonitrile by reacting it with copper(II) chloride and isopentyl nitrite in acetonitrile. nih.gov

Once the 2,6-dichloropyridine-3,5-dicarbonitrile is obtained, a halogen exchange (Halex) reaction can be performed. This reaction typically involves heating the dichlorinated compound with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or sulfolane. The greater nucleophilicity of the fluoride ion displaces the chloride ions to yield the fluorinated analogue. The presence of activating cyano groups on the ring facilitates this nucleophilic aromatic substitution.

Table 2: Representative Halogen Exchange (Halex) Reaction

| Precursor | Reagents | Conditions | Product |

|---|---|---|---|

| 2,6-Dichloropyridine-3,5-dicarbonitrile | Potassium Fluoride (KF), Phase-transfer catalyst (optional) | High temperature (e.g., >150°C) in a polar aprotic solvent | 2,6-Difluoropyridine-3,5-dicarbonitrile |

Note: This table represents a general Halex reaction for a related compound, as the specific conversion to 3-Fluoro-2,6-dicarbonitrile would start from a different chlorinated precursor.

Complex molecules like 3-Fluoropyridine-2,6-dicarbonitrile are often assembled through linear synthetic sequences starting from simple, commercially available materials. One such potential starting material is quinolinic acid. A patented method demonstrates the conversion of quinolinic acid to 3-fluoropyridine-2-methanol through a series of steps including anhydrization, esterification, ammoniation, and a key amino fluorination step, followed by reduction. google.com While this synthesis yields a different final product, the core strategy of building up functionality on a simple pyridine core is illustrative.

Another rational multi-step approach could begin with a precursor like 2,6-dichloro-3-fluoropyridine. chemicalbook.com From this intermediate, the synthetic task would be to introduce the two nitrile groups at positions 2 and 6. This could potentially be achieved via palladium-catalyzed cyanation reactions, replacing the chlorine atoms sequentially or simultaneously to arrive at the target this compound.

Advanced Catalytic Methods in the Formation of Fluorinated Pyridine Dicarbonitriles

Modern catalysis offers sophisticated and efficient routes to construct complex heterocyclic cores. These methods often provide high regioselectivity and can proceed under milder conditions than traditional stoichiometric reactions.

A notable example is the Rhodium(III)-catalyzed C–H functionalization approach for preparing multi-substituted 3-fluoropyridines. This method constructs the fluorinated pyridine ring itself from simpler, non-aromatic precursors. It involves the reaction of α-fluoro-α,β-unsaturated oximes with alkynes, catalyzed by a [Cp*RhCl2]2/metal acetate salt system. nih.gov This strategy is powerful as it builds the 3-fluoropyridine core in a single step with predictable regioselectivity, especially when using terminal alkynes. nih.gov

Table 3: Overview of Advanced Catalytic Strategies

| Catalytic System | Reaction Type | Precursors | Key Advantage |

|---|---|---|---|

| Rhodium(III) / Acetate Salt | C-H Functionalization / Annulation | α-fluoro-α,β-unsaturated oximes, Alkynes | One-step formation of the 3-fluoropyridine core with high regioselectivity. nih.gov |

| Palladium(II) / Oxidant | C-H Fluorination | Pyridine derivative, Nucleophilic Fluoride Source (e.g., AgF) | Direct fluorination of a C-H bond, avoiding pre-functionalization. nih.gov |

These advanced catalytic methods represent the cutting edge of synthetic chemistry, providing powerful tools for the efficient and selective synthesis of highly functionalized molecules like this compound.

Transition-Metal-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation (e.g., Sonogashira Coupling with Dicarbonitriles)

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex pyridine derivatives. The Sonogashira coupling, a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, has proven to be a versatile method for the alkynylation of pyridine rings, including those bearing cyano functionalities. wikipedia.orgnih.gov

The synthesis of precursors for this compound analogues, such as 5- and 6-alkynyl-3-fluoro-2-cyanopyridines, has been successfully achieved through Sonogashira coupling. In a notable study, 5- and 6-bromo-3-fluoro-2-cyanopyridines were coupled with a variety of terminal alkynes. soton.ac.uk This reaction demonstrates the feasibility of introducing diverse substituents onto the fluorinated cyanopyridine scaffold.

Furthermore, the Sonogashira coupling has been directly applied to pyridine dicarbonitrile systems. For instance, the synthesis of polyaromatic π-systems containing pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments has been accomplished using this methodology. nih.gov This highlights the robustness of the Sonogashira reaction in functionalizing pyridine rings that are heavily substituted with electron-withdrawing groups.

Table 1: Examples of Sonogashira Coupling Reactions for the Synthesis of Functionalized Pyridinecarbonitriles

| Starting Material | Coupling Partner | Catalyst System | Product | Reference |

| 6-bromo-3-fluoro-2-cyanopyridine | 1-ethynyl-4-ethylbenzene | Pd(PPh₃)₄, CuI, Et₃N in THF | 6-((4-ethylphenyl)ethynyl)-3-fluoropicolinonitrile | soton.ac.uk |

| 5-bromo-3-fluoro-2-cyanopyridine | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N in THF | 5-(phenylethynyl)-3-fluoropicolinonitrile | soton.ac.uk |

| 2,6-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-4-(4-bromophenyl)pyridine-3,5-dicarbonitrile | Phenylacetylene | Tetrakis(triphenylphosphine)palladium(0), CuI | 2,6-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-4-(phenylethynyl)pyridine-3,5-dicarbonitrile | nih.gov |

Nucleophilic Aromatic Substitution (SNAr) in the Synthesis of Fluorinated Pyridines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings, such as pyridine. wikipedia.orgpearson.com The presence of electron-withdrawing groups on the pyridine ring activates it towards nucleophilic attack, facilitating the displacement of a leaving group. masterorganicchemistry.com

Mechanistic Insights into SNAr for this compound Derivatives

The mechanism of SNAr on a pyridine ring involves the attack of a nucleophile to form a negatively charged intermediate, known as a Meisenheimer complex. wikipedia.org The stability of this intermediate is crucial for the reaction to proceed. In the case of pyridine derivatives, the negative charge can be delocalized onto the electronegative nitrogen atom, which is particularly effective when the attack occurs at the C2 or C4 positions (ortho or para to the nitrogen). stackexchange.com

For a substrate like this compound, the two cyano groups at the C2 and C6 positions, along with the fluorine atom at the C3 position, strongly activate the entire pyridine ring for nucleophilic attack. The cyano groups are powerful electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate through resonance.

The regioselectivity of the SNAr reaction on a 3-substituted 2,6-dihalopyridine is influenced by the nature of the substituent at the 3-position. Studies on 3-substituted 2,6-dichloropyridines have shown that the electronic and steric properties of the 3-substituent can direct the incoming nucleophile to either the C2 or C6 position. This provides a strategic handle for the selective synthesis of specific isomers of functionalized pyridine dicarbonitriles.

Role of Activating Groups in SNAr for Pyridine Dicarbonitriles

The presence of two cyano groups in pyridine dicarbonitriles, such as in the hypothetical precursor to this compound, plays a pivotal role in activating the ring for SNAr. These groups exert a strong electron-withdrawing inductive and resonance effect, significantly increasing the electrophilicity of the carbon atoms in the pyridine ring.

This activation is so pronounced that even atoms that are typically poor leaving groups can be displaced. The order of leaving group ability in SNAr reactions is often F > Cl > Br > I, which is the reverse of the order seen in SN2 reactions. researchgate.net This is because the rate-determining step is typically the formation of the Meisenheimer complex, which is accelerated by the high electronegativity of fluorine that polarizes the C-F bond and makes the carbon atom more susceptible to nucleophilic attack. youtube.com

In the context of this compound, the fluorine atom can act as a leaving group, allowing for the introduction of a variety of nucleophiles at the C3 position. The two cyano groups at the C2 and C6 positions would provide substantial stabilization for the intermediate formed during this process.

Table 2: Activating Effects of Substituents in Nucleophilic Aromatic Substitution on Pyridine

| Substituent | Position | Activating Effect | Reference |

| Cyano (-CN) | C2, C4 | Strong electron-withdrawing group, stabilizes Meisenheimer complex via resonance. | researchgate.net |

| Nitro (-NO₂) | C2, C4 | Very strong electron-withdrawing group, highly activating. | wikipedia.org |

| Fluorine (-F) | Any | Inductively electron-withdrawing, activates the ring for nucleophilic attack. | masterorganicchemistry.com |

| Pyridine Nitrogen | - | Inherently electron-withdrawing, activating the ring compared to benzene (B151609). | pearson.com |

Chemical Reactivity and Transformation Pathways of 3 Fluoropyridine 2,6 Dicarbonitrile

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring in 3-fluoropyridine-2,6-dicarbonitrile is highly electron-deficient. This is a result of the cumulative electron-withdrawing effects of the ring nitrogen atom and the two cyano groups at positions 2 and 6. This electron deficiency is a primary determinant of the ring's reactivity profile.

Nucleophilic Substitution at the Fluorine-Substituted Position

The carbon atom attached to the fluorine at the C-3 position is highly activated towards nucleophilic aromatic substitution (SNAr). The powerful electron-withdrawing nitrile groups at the ortho (C-2) and para (C-6, relative to the C-3 position through the ring system) positions stabilize the negatively charged Meisenheimer intermediate formed during the attack of a nucleophile. This stabilization significantly lowers the activation energy for the substitution, making the fluoride (B91410) ion a good leaving group.

This reactivity allows for the introduction of a wide range of nucleophiles at the C-3 position, providing a pathway to various substituted pyridine-2,6-dicarbonitrile (B1583803) derivatives. The reaction is analogous to the substitution seen in other activated fluoro-aromatic compounds. For instance, studies on pentafluoropyridine (B1199360) have shown that nucleophilic attack occurs selectively, with conditions dictating which fluorine atom is replaced. In the case of this compound, the electronic activation provided by the nitrile groups makes the C-3 position a prime target for substitution.

Table 1: Potential Nucleophilic Substitution Reactions

| Nucleophile (Nu-H) | Reagent Example | Product |

|---|---|---|

| Alkoxide (RO-) | Sodium Methoxide (NaOCH3) | 3-Methoxy-pyridine-2,6-dicarbonitrile |

| Amine (R2NH) | Piperidine | 3-(Piperidin-1-yl)pyridine-2,6-dicarbonitrile |

| Thiolate (RS-) | Sodium thiophenoxide (NaSPh) | 3-(Phenylthio)pyridine-2,6-dicarbonitrile |

Electrophilic Aromatic Substitution Patterns and Considerations

In contrast to its high reactivity towards nucleophiles, the pyridine ring of this compound is strongly deactivated towards electrophilic aromatic substitution (SEAr). acs.org Pyridine itself is less reactive than benzene (B151609) in SEAr reactions because the electronegative nitrogen atom withdraws electron density from the ring. acs.org This deactivation is further intensified by the two potent electron-withdrawing nitrile groups and the electronegative fluorine atom. baranlab.org

Should an electrophilic substitution reaction be forced to occur, the directing effects of the substituents would be complex:

The pyridine nitrogen directs electrophilic attack to the meta position (C-3 and C-5).

The fluorine atom at C-3 is a deactivating group but directs incoming electrophiles to the ortho (C-2, C-4) and para (C-6) positions.

The nitrile groups at C-2 and C-6 are strong deactivating groups and direct to the meta positions (C-4 relative to C-2; C-4 relative to C-6).

Considering these effects, the C-4 and C-5 positions are the only available sites for substitution. However, the cumulative deactivating effect of all substituents makes electrophilic attack at any position on the ring highly unfavorable and synthetically challenging. acs.org

Radical Reactions and Their Potential in Derivatization

Pyridine and its derivatives can participate in radical reactions. wikipedia.org A well-known example is the Minisci reaction, which involves the addition of a nucleophilic carbon-centered radical to a protonated heteroaromatic compound. wikipedia.org This reaction typically results in functionalization at the C-2 or C-4 positions.

For this compound, radical reactions could offer a potential route for derivatization that avoids the challenges of electrophilic substitution. A radical could potentially add to the C-4 or C-5 positions. For instance, radical alkylation could be explored. However, the reactivity of N-alkoxypyridinium salts toward radicals is notably high, suggesting that activation of the pyridine nitrogen might be a viable strategy to promote radical chain reactions. nih.gov Specific literature on the radical derivatization of this compound is not widely available, indicating this is an area open for further research.

Reactivity of the Nitrile Functional Groups

The two nitrile groups at the C-2 and C-6 positions are key sites for chemical transformations, offering pathways to a variety of other functional groups and heterocyclic systems.

Hydrolysis and Amidation Reactions of Dicarbonitriles

The nitrile groups can undergo hydrolysis under acidic or basic conditions to yield carboxamides and subsequently carboxylic acids. The biotransformation of the related pyridine-2,6-dicarbonitrile to 6-cyanopyridine-2-carboxamide has been reported, demonstrating the selective partial hydrolysis of one nitrile group. sigmaaldrich.com

Partial Hydrolysis: Careful control of reaction conditions can lead to the formation of 3-fluoro-6-cyanopyridine-2-carboxamide or 3-fluoropyridine-2,6-dicarboxamide. sigmaaldrich.com

Complete Hydrolysis: More vigorous conditions, such as prolonged heating with strong acid or base, would lead to the formation of the corresponding dicarboxylic acid, 3-fluoropyridine-2,6-dicarboxylic acid. nih.govgoogle.com

These transformations are valuable for synthesizing ligands and other complex molecules where carboxylic acid or amide functionalities are desired. nih.gov

Table 2: Potential Hydrolysis and Amidation Products

| Reaction Type | Conditions | Potential Product(s) |

|---|---|---|

| Partial Hydrolysis | Controlled acid/base | 3-Fluoro-6-cyanopyridine-2-carboxamide |

| Full Hydrolysis | Strong acid/base, heat | 3-Fluoropyridine-2,6-dicarboxylic acid |

| Amidation | H2O2, base | 3-Fluoropyridine-2,6-dicarboxamide |

Cycloaddition Reactions (e.g., Tetrazine Formation via Bioorthogonal Chemistry)

The dinitrile moiety is a valuable precursor for the synthesis of 1,2,4,5-tetrazines. The reaction of nitriles with hydrazine (B178648) is a classical method for forming the tetrazine ring. nih.govnih.gov This is particularly relevant in the field of bioorthogonal chemistry, where tetrazines are used in inverse electron-demand Diels-Alder (iEDDA) reactions for applications like cellular imaging and drug delivery. researchgate.netrsc.org

In the case of this compound, the two nitrile groups can react with hydrazine or its derivatives. This can be catalyzed by Lewis acids to form a fused dihydropyridotetrazine, which can then be oxidized to the aromatic pyridotetrazine system. nih.govnih.gov The resulting fused heterocyclic compound would have unique electronic and photophysical properties, and the tetrazine portion would be available for subsequent bioorthogonal cycloaddition reactions. researchgate.net This synthetic route makes this compound a potentially valuable building block in the development of chemical biology tools. acs.org

Compound Name Directory

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Methoxy-pyridine-2,6-dicarbonitrile |

| 3-(Piperidin-1-yl)pyridine-2,6-dicarbonitrile |

| 3-(Phenylthio)pyridine-2,6-dicarbonitrile |

| 3-Hydroxypyridine-2,6-dicarbonitrile |

| 3-fluoro-6-cyanopyridine-2-carboxamide |

| 3-fluoropyridine-2,6-dicarboxamide |

| 3-fluoropyridine-2,6-dicarboxylic acid |

| 3-Fluoropyridine-2,6-bis(amidoxime) |

| 1,2,4,5-tetrazine |

| Benzene |

| Pentafluoropyridine |

| Pyridine |

| Pyridine-2,6-dicarbonitrile |

| Sodium Methoxide |

| Piperidine |

| Sodium thiophenoxide |

| Sodium Hydroxide |

| Hydrazine |

Reduction Pathways and Derived Amine Functionalities

The conversion of the nitrile functionalities of this compound into amine groups represents a critical transformation, yielding the highly functionalized 3-fluoro-2,6-bis(aminomethyl)pyridine. This diamine is a valuable building block for synthesizing more complex molecular architectures. The reduction of the dinitrile can be achieved through several established methods, primarily involving catalytic hydrogenation or chemical reduction with hydride reagents. The choice of reducing agent and conditions is crucial to ensure high yields and to avoid unwanted side reactions, such as defluorination or partial reduction.

Catalytic hydrogenation is a widely employed method for the reduction of nitriles. Reagents like Palladium on carbon (Pd/C), Raney Nickel, or Raney Cobalt are effective catalysts. For instance, the use of Pd/C with a hydrogen source such as hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium (B1175870) formate (B1220265) provides a selective method for converting nitriles to primary amines under relatively mild conditions. rsc.org Raney Nickel, often used in a slurry with a solvent like ethanol (B145695) or methanol (B129727) under a hydrogen atmosphere, is also a robust system for this transformation. researchgate.net Borane complexes, such as Borane-tetrahydrofuran (BH₃·THF), are powerful and selective reducing agents for nitriles, converting them efficiently to primary amines while typically leaving aromatic fluorine atoms intact. youtube.com Metal-free catalytic systems, for example using tris(pentafluorophenyl)borane (B72294) [B(C₆F₅)₃] in combination with a hydrosilane, also offer a pathway for the silylative reduction of nitriles, which upon hydrolysis yield primary amines. researchgate.net

The general scheme for the reduction is as follows:

Scheme 1: General reduction of this compound to 3-Fluoro-2,6-bis(aminomethyl)pyridine.

Below is a table summarizing common reduction methods applicable to the conversion of aromatic dinitriles to their corresponding diamines.

Interactive Table: Reduction Methods for Nitrile to Amine Conversion

| Reagent/Catalyst | Hydrogen Source | Typical Conditions | Selectivity Notes |

| Pd/C | H₂ or HCOONH₄ | Methanol/Ethanol, RT to 40°C | Generally high selectivity for nitrile reduction over defluorination. rsc.orgresearchgate.net |

| Raney Ni | H₂ | Ethanol/Ammonia (B1221849), elevated T & P | Highly effective; ammonia is often added to suppress secondary amine formation. researchgate.net |

| Raney Co | H₂ | Varies | Good selectivity for nitriles. researchgate.net |

| BH₃·THF | - | THF, 0°C to reflux | Highly selective for nitriles; does not typically reduce halogens. youtube.com |

| B(C₆F₅)₃ / Silane | Hydrosilane (e.g., PhSiH₃) | Chlorinated solvents, 25-85°C | Metal-free conditions; proceeds via a silylimine intermediate. researchgate.net |

Chemoselectivity in Multi-Functionalized Pyridine Systems

The presence of multiple, electronically distinct functional groups—a fluorine atom and two nitrile groups—on the pyridine ring of this compound imparts complex and selective reactivity to the molecule. Understanding the chemoselectivity is key to predicting its behavior in synthetic transformations.

Differential Reactivity of Fluorine vs. Nitrile Groups

In this compound, both the fluorine atom and the nitrile groups can act as sites for nucleophilic attack. However, their reactivity differs significantly based on the reaction conditions and the nature of the nucleophile.

The fluorine atom at the C-3 position is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the cumulative electron-withdrawing effects of the pyridine ring nitrogen and the two nitrile groups at the C-2 and C-6 positions. These groups stabilize the negative charge of the Meisenheimer complex intermediate formed during the substitution process. Fluorine is an excellent leaving group in SNAr reactions on electron-deficient aromatic rings, often showing higher reactivity than other halogens like chlorine. nih.gov Consequently, reactions with a wide range of nucleophiles (e.g., amines, alkoxides, thiolates) can lead to the selective displacement of the fluoride ion. ossila.com

The nitrile groups, while also electrophilic, typically react with strong, hard nucleophiles like organolithium or Grignard reagents, or undergo hydrolysis under acidic or basic conditions. However, SNAr at the C-F bond is often the more kinetically favored pathway, especially with softer nucleophiles under standard SNAr conditions. Chemoselective functionalization can thus be achieved by choosing appropriate reagents. For example, a mild amine nucleophile would likely displace the fluorine atom without affecting the nitrile groups.

Interactive Table: Comparative Reactivity of Functional Groups

| Functional Group | Position | Type of Reactivity | Activating/Deactivating Factors | Common Reactions |

| Fluorine | C-3 | Electrophilic Center | Activated by pyridine N and two CN groups for SNAr. nih.gov | Nucleophilic Aromatic Substitution (SNAr). ossila.com |

| Nitrile | C-2, C-6 | Electrophilic Center | Carbon atom is electrophilic. | Addition of organometallics, hydrolysis, reduction. youtube.com |

Ortho- and Para-Directing Effects of Substituents

The regioselectivity of further substitution reactions on the this compound ring is governed by the powerful directing effects of the existing substituents and the inherent electronic properties of the pyridine nucleus.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the positions ortho (C-2, C-6) and para (C-4) to the ring nitrogen. youtube.com In this compound, the C-2 and C-6 positions are already substituted. The remaining C-4 and C-5 positions are potential sites for nucleophilic attack.

Activating Groups: The two nitrile groups at C-2 and C-6 are strong electron-withdrawing groups. They significantly acidify the ring C-H protons and activate the entire ring for nucleophilic attack. They strongly activate the ortho and para positions relative to themselves.

Directing Influence:

The fluorine at C-3, being an ortho/para director for electrophilic substitution, is a meta-director for nucleophilic substitution relative to itself. However, its primary role here is as a leaving group.

The nitrile groups at C-2 and C-6 strongly activate the C-4 position (para to C-2, meta to C-6, although electronic effects are complex in polysubstituted systems) and the C-5 position (meta to C-2, ortho to C-6) for nucleophilic attack on a C-H bond, potentially leading to a Chichibabin-type reaction or SNAr of a hydride ion if a suitable oxidant is present.

The most probable site for nucleophilic attack, assuming a suitable leaving group is not present elsewhere, is the C-4 position. This position is para to the C-2 nitrile and ortho to the C-5 position, which is activated by the C-6 nitrile. The combined electron-withdrawing influence makes the C-4 position highly electrophilic.

Electrophilic Aromatic Substitution: Electrophilic substitution on the pyridine ring is generally difficult due to the deactivating effect of the nitrogen atom, which forms a positively charged pyridinium (B92312) ion under acidic reaction conditions. The presence of three strong electron-withdrawing groups (one fluorine, two nitriles) further deactivates the ring, making electrophilic substitution extremely challenging and generally not a synthetically viable pathway.

Advanced Derivatization and Functional Material Applications of 3 Fluoropyridine 2,6 Dicarbonitrile Scaffolds

Development of Novel Heterocyclic Systems Incorporating 3-Fluoropyridine-2,6-dicarbonitrile

The strategic placement of two nitrile groups and a reactive fluorine atom on the pyridine (B92270) ring makes this compound a versatile precursor for synthesizing more complex heterocyclic structures. These reactions can proceed via transformations of the nitrile groups or through nucleophilic substitution of the fluorine atom.

While specific examples detailing the synthesis of fused ring systems directly from this compound are not extensively documented in peer-reviewed literature, the reactivity of its functional groups suggests several potential synthetic routes. The vicinal arrangement of the nitrile groups is particularly suited for condensation reactions with binucleophiles to form fused pyridopyrazines or related heterocycles.

For instance, condensation with hydrazine (B178648) derivatives could lead to the formation of fused pyridopyridazine (B8481360) rings. Similarly, reaction with 1,2-diamines could yield fused pyrazine (B50134) structures, which are of interest in medicinal chemistry and materials science. The fluorine atom's presence offers a secondary reaction site for subsequent functionalization or ring-forming reactions.

Table 1: Potential Fused Heterocyclic Systems from this compound

| Reactant | Potential Fused Product | Reaction Type |

|---|---|---|

| Hydrazine Hydrate | Aminopyridotetra-hydropyridazine | Condensation/Cyclization |

| Ethylenediamine | Diaminopyridopyrazine derivative | Condensation/Cyclization |

This table presents hypothetical reaction pathways based on the known reactivity of dinitrile compounds.

The rigid, angular geometry of the this compound unit makes it an excellent candidate for the construction of macrocycles and ordered supramolecular structures. Synthetic macrocycles built from such components are pivotal in supramolecular chemistry, finding use in molecular recognition, host-guest systems, and the development of molecular sensors.

The dinitrile functionality can be utilized in metal-templated synthesis or in covalent self-assembly protocols to form larger cyclic structures. The electron-deficient nature of the fluorinated pyridine ring allows it to participate in charge-transfer interactions, which can drive the self-assembly of crystalline supramolecular architectures when combined with suitable electron-donor molecules. Although research on macrocycles specifically incorporating the this compound unit is nascent, the principles of supramolecular chemistry suggest its significant potential in this field.

Applications in Organic Electronic Materials

Pyridine dicarbonitrile derivatives are increasingly recognized for their utility as electron-acceptor units in the design of high-performance organic electronic materials. Their strong electron-withdrawing nature, combined with high thermal stability, makes them suitable for applications in organic semiconductors and light-emitting devices.

The pyridine-3,5-dicarbonitrile (B74902) moiety, an isomer of the title compound, has been successfully employed in creating electron-transporting organic semiconductors. These materials often feature a donor-acceptor (D-A) architecture, where the dicyanopyridine unit serves as the electron-deficient acceptor. The introduction of a fluorine atom, as in this compound, is a common strategy to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which can enhance electron injection and transport properties.

The synthesis of such semiconductors would typically involve cross-coupling reactions (e.g., Suzuki or Stille coupling) to link electron-donating units, such as carbazole (B46965) or triphenylamine, to the pyridine core, often by first substituting the fluorine atom. The resulting materials are investigated for their charge mobility and energy levels to assess their suitability for use in electronic devices.

Thermally Activated Delayed Fluorescence (TADF) is a key mechanism for achieving high efficiency in organic light-emitting diodes (OLEDs) without using heavy metals. The design of TADF emitters relies on creating molecules with a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). This is often achieved by spatially separating the highest occupied molecular orbital (HOMO) and LUMO within a D-A structure.

Pyridine dicarbonitrile units are excellent acceptors for TADF emitters due to their strong electron-withdrawing capability. By coupling this compound with suitable electron donors, it is theoretically possible to design novel TADF emitters. The fluorine substitution would likely enhance the acceptor strength and could influence the critical ΔEST value. Research on related pyridinecarbonitrile-based TADF emitters has shown that tuning the donor and acceptor components allows for emission colors ranging from blue to orange-red.

The ultimate test for novel TADF emitters and organic semiconductors is their performance within an OLED device. Materials based on pyridine dicarbonitrile acceptors have demonstrated high external quantum efficiencies (EQEs) in OLEDs. For a hypothetical TADF emitter based on this compound, key performance metrics would include its photoluminescence quantum yield (PLQY), emission spectrum, and device efficiency.

Table 2: Projected Performance of a Hypothetical OLED Device Using a this compound-based TADF Emitter

| Parameter | Projected Value/Characteristic | Rationale |

|---|---|---|

| Emission Color (CIE coordinates) | Sky-Blue to Green | Based on related dicyanopyridine TADF emitters. |

| External Quantum Efficiency (EQE) | >15% | Achievable target based on similar D-A systems. |

| Singlet-Triplet Splitting (ΔEST) | < 0.2 eV | A small gap is required for efficient TADF. |

This table provides projected performance metrics based on established results for structurally similar TADF emitters and is not based on experimental data for this compound.

Utilization in Chemical Probe and Sensor Development (Non-Biological Sensing Focus)

The unique electronic and structural characteristics of the this compound scaffold make it a promising platform for the development of specialized chemical probes and sensors for non-biological applications. The strategic placement of a fluorine atom and two nitrile groups on the pyridine ring offers multiple avenues for derivatization, enabling the fine-tuning of photophysical properties and receptor-site design for the selective detection of various analytes.

The electron-withdrawing nature of the fluorine and nitrile substituents creates an electron-deficient pyridine ring, which can be exploited in the design of fluorescent probes. rsc.org This electron deficiency can enhance the photo-stability of the core structure and modulate the energy levels of the frontier molecular orbitals. rsc.org Derivatization of the nitrile groups or substitution of the fluorine atom can lead to the creation of sophisticated sensor molecules.

One potential application lies in the development of fluorescent chemosensors for the detection of metal ions. The nitrile groups can be hydrolyzed to carboxylic acids or amides, which can then act as binding sites for metal cations. For instance, pyridine-2,6-dicarboxamide derivatives have been shown to be effective fluorescent sensors for ions such as Fe³⁺ and Hg²⁺. niscpr.res.in The pyridine nitrogen and the amide functionalities can form a pincer-like cavity that selectively binds to specific metal ions, leading to a detectable change in fluorescence, either through quenching ("turn-off") or enhancement ("turn-on") mechanisms. niscpr.res.inresearchgate.net The fluorine substituent can further modulate the selectivity and sensitivity of such sensors.

Moreover, the dinitrile functionality opens pathways to creating probes for anions. The carbon atoms of the nitrile groups are electrophilic and can participate in reactions to form moieties that act as anion recognition sites. While direct research on this compound for this purpose is limited, the principles of anion sensing by similar organic frameworks suggest its potential.

The table below outlines potential derivatization strategies of the this compound scaffold and their corresponding non-biological sensing applications.

| Functional Group Modification | Target Analyte Class | Sensing Mechanism | Potential Application Area |

| Hydrolysis of nitriles to dicarboxylic acid | Metal Cations (e.g., Fe³⁺, Cu²⁺) | Chelation-induced fluorescence change | Environmental water quality monitoring |

| Conversion of nitriles to amidoximes | Metal Cations (e.g., UO₂²⁺) | Complexation and fluorescence quenching | Industrial process monitoring |

| Nucleophilic substitution of fluorine | Thiols, Amines | Modulation of intramolecular charge transfer (ICT) | Detection of volatile organic compounds |

| Cycloaddition reactions on nitriles | Anions (e.g., F⁻, CN⁻) | Hydrogen bonding interactions leading to colorimetric or fluorescent changes | Chemical process control |

It is important to note that while the foundational chemistry supports these applications, further research is required to synthesize and characterize specific probes derived from this compound and to evaluate their performance in practical sensing scenarios.

Precursor Chemistry for High-Energy Materials (Focus on Structural Features and Stability, not energetic properties directly)

The this compound molecule possesses key structural features that make it an intriguing precursor for the synthesis of advanced high-energy materials (HEMs). The focus in this context is on how its molecular architecture contributes to the formation of thermally stable, nitrogen-rich compounds, rather than a direct assessment of its energetic output.

The most significant feature of this scaffold is the presence of two nitrile groups. Nitrile functionalities are well-established precursors for the synthesis of nitrogen-rich heterocycles, which form the backbone of many modern HEMs. nih.gov A common and highly effective transformation is the [2+3] cycloaddition reaction of nitriles with azides (such as sodium azide) to form tetrazole rings. nih.govorganic-chemistry.org The conversion of the two nitrile groups in this compound would result in a bis-tetrazolylpyridine derivative, significantly increasing the nitrogen content of the molecule. High nitrogen content is a primary goal in the design of HEMs as it leads to the generation of a large volume of N₂ gas upon decomposition, a key factor in energetic performance.

Furthermore, the pyridine ring itself is a common scaffold in energetic materials due to its inherent thermal stability and nitrogen content. researchgate.netsigmaaldrich.com The combination of a stable aromatic core, high-nitrogen generating groups (tetrazoles), and a stabilizing fluorine atom makes derivatives of this compound promising candidates for next-generation HEMs.

The table below summarizes the key structural features of this compound and their contribution to its potential as a precursor for high-energy materials.

| Structural Feature | Potential Contribution to High-Energy Material Properties | Relevant Chemical Transformation |

| Pyridine Ring | Provides a thermally stable aromatic core. | Incorporation as the central scaffold of the energetic molecule. |

| Two Nitrile Groups | Precursors to high-nitrogen content heterocycles. | [2+3] Cycloaddition with azides to form bis-tetrazole derivatives. |

| Fluorine Atom | Enhances thermal stability and density of the final compound. | Remains as a substituent on the pyridine ring in the final energetic molecule. |

The synthesis of energetic materials from this precursor would involve multi-step reactions, starting with the conversion of the nitrile groups, followed by further functionalization to optimize the energetic properties. The inherent stability of the fluorinated pyridine core provides a robust foundation for building complex and high-performing energetic molecules.

Spectroscopic and Structural Elucidation of 3 Fluoropyridine 2,6 Dicarbonitrile Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy would be the cornerstone for elucidating the precise structure of 3-Fluoropyridine-2,6-dicarbonitrile in solution. A combination of one-dimensional and two-dimensional NMR experiments would be required to unambiguously assign all proton, carbon, and fluorine signals.

¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis and Coupling Constants

¹H NMR: The proton NMR spectrum is expected to show two signals corresponding to the two aromatic protons on the pyridine (B92270) ring. The chemical shifts and the coupling constants between these protons would provide initial information about their relative positions.

¹³C NMR: The carbon NMR spectrum would reveal the signals for the seven distinct carbon atoms in the molecule. The chemical shifts would be influenced by the electron-withdrawing effects of the fluorine and nitrile groups.

¹⁹F NMR: The fluorine-19 NMR spectrum would exhibit a single resonance, and its coupling with adjacent protons and carbons would be crucial for confirming the position of the fluorine atom on the pyridine ring.

A hypothetical data table for the expected NMR shifts is presented below. The exact values would need to be determined experimentally.

| Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Expected ¹⁹F Shift (ppm) |

| H-4 | Value | - | - |

| H-5 | Value | - | - |

| C-2 | - | Value | - |

| C-3 | - | Value | - |

| C-4 | - | Value | - |

| C-5 | - | Value | - |

| C-6 | - | Value | - |

| CN (x2) | - | Value | - |

| F-3 | - | - | Value |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

To establish the connectivity between atoms, a suite of 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, confirming the H-4 and H-5 relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique would reveal long-range couplings (over two or three bonds) between protons and carbons, which is essential for piecing together the entire molecular framework, including the positions of the nitrile groups relative to the protons and the fluorine atom.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecule, which in turn would confirm its elemental composition and molecular formula (C₇H₂FN₃). The fragmentation pattern observed in the mass spectrum would provide further structural information. The cleavage of the nitrile groups and the loss of HF would be expected fragmentation pathways.

A hypothetical table of key mass spectral fragments is shown below.

| m/z Value | Proposed Fragment |

| Value | [M]⁺ (Molecular Ion) |

| Value | [M - CN]⁺ |

| Value | [M - 2CN]⁺ |

| Value | [M - HF]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy would be used to identify the characteristic functional groups present in this compound.

IR Spectroscopy: The IR spectrum would be expected to show a strong, sharp absorption band characteristic of the C≡N stretching vibration of the nitrile groups. The C-F bond stretching and various aromatic C-H and C-C stretching and bending vibrations would also be observed.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the molecule.

The following table summarizes the expected key vibrational frequencies.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C≡N Stretch | ~2230 |

| C-F Stretch | ~1200-1000 |

| Aromatic C-H Stretch | ~3100-3000 |

| Aromatic C=C/C=N Stretch | ~1600-1400 |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Molecular Geometry and Conformation of this compound Derivatives

While data for the parent compound is unavailable, studies on related structures, such as 2,6-Dichloropyridine-3,5-dicarbonitrile, reveal an essentially planar molecule. It is anticipated that this compound would also adopt a planar conformation. The analysis would detail the planarity of the pyridine ring and the orientation of the nitrile and fluorine substituents. Intermolecular interactions in the crystal lattice, such as π-π stacking or halogen bonding, would also be elucidated.

Analysis of Intermolecular Interactions (e.g., Halogen Bonding, π-Stacking, Cyano-Halogen Interactions)

The molecular structure of this compound is anticipated to give rise to several key intermolecular interactions that dictate its supramolecular assembly. These include halogen bonding, π-stacking, and cyano-halogen interactions.

Halogen Bonding:

The fluorine atom on the pyridine ring can act as a halogen bond donor, although it is the weakest of the halogens in this regard. More significantly, the electron-withdrawing nature of the two cyano groups and the pyridine nitrogen atom enhances the positive electrostatic potential (σ-hole) on the other halogen atoms in related derivatives. Studies on various fluorinated aromatic compounds have demonstrated that fluorine substitution significantly strengthens halogen bonding. researchgate.netdntb.gov.uaresearchgate.net For instance, the interaction energies of halogen-bonded complexes increase with the degree of fluorination on an aromatic ring. researchgate.net In the case of this compound derivatives where another halogen (e.g., chlorine, bromine, or iodine) is introduced, this fluorine atom would contribute to a more positive σ-hole on the heavier halogen, leading to stronger and more directional halogen bonds. While fluorine itself is a poor halogen bond donor, in some cases C-F···F-C and C-F···S interactions have been characterized as "σ-hole" interactions. rsc.org

π-Stacking:

The electron-deficient pyridine ring in this compound is expected to participate in π-stacking interactions. The nature of these interactions is heavily influenced by the electronic properties of the interacting aromatic systems. Theoretical studies on pyridine dimers show that parallel-displaced and antiparallel-displaced geometries are generally more stable than a face-to-face sandwich arrangement. researchgate.net The presence of electron-withdrawing substituents, such as the cyano and fluoro groups, further modulates the quadrupole moment of the aromatic ring, influencing the preferred stacking geometry and strength. chemrxiv.org In derivatives, the interplay between π-stacking and other interactions like hydrogen bonding can lead to specific molecular conformations. rsc.orgnih.gov

Cyano-Halogen Interactions:

In derivatives of this compound that incorporate other halogens, cyano-halogen interactions are expected to play a significant role in the crystal packing. The nitrogen atom of the cyano group can act as a Lewis base, interacting with the electrophilic region of a halogen atom (the σ-hole) on a neighboring molecule. This type of interaction has been observed in the crystal structures of various halo-benzonitriles and related pyridine derivatives. researchgate.netnih.gov For example, in the crystal structure of 2,6-Dichloropyridine-3,5-dicarbonitrile, C-Cl···N interactions link molecular chains into layers. researchgate.netnih.gov

The following table summarizes the key intermolecular interactions anticipated in derivatives of this compound based on data from analogous compounds.

| Interaction Type | Donor | Acceptor | Typical Geometry/Distance | Reference Compound(s) |

| Halogen Bonding | C-X (X = Cl, Br, I) | N (cyano), O (carbonyl) | Linear (C-X···N/O angle ≈ 180°) | Fluorinated iodobenzenes dntb.gov.uaresearchgate.net, 2,6-Dichloropyridine-3,5-dicarbonitrile researchgate.netnih.gov |

| π-Stacking | Pyridine Ring | Pyridine Ring | Parallel-displaced, centroid-centroid distance > 3.5 Å | Pyridine dimers researchgate.net, Substituted pyridines nih.gov |

| Cyano-Halogen | C-X (X = Cl, Br, I) | N (cyano) | Directional, often with X···N distances shorter than the sum of van der Waals radii | 2,6-Dichloropyridine-3,5-dicarbonitrile researchgate.netnih.gov |

| Hydrogen Bonding | C-H | N (pyridine/cyano) | Can influence overall packing | 2,6-Dichloropyridine-3,5-dicarbonitrile researchgate.netnih.gov |

Crystal Packing Architectures and Their Influence on Material Properties

Based on the analysis of related structures, several packing motifs can be anticipated. For instance, the crystal structure of 2,6-Dichloropyridine-3,5-dicarbonitrile reveals that the molecules, which are essentially planar, form chains via C-H···N interactions. These chains are then further organized into layers through C-Cl···N interactions. researchgate.netnih.gov A similar layered or herringbone architecture could be expected for this compound, likely involving a combination of π-stacking and weak C-H···N or C-H···F hydrogen bonds.

The introduction of different functional groups in derivatives of this compound can lead to different supramolecular assemblies and, consequently, different material properties. For example, the ability to form robust networks of intermolecular interactions is crucial in the design of functional materials like organic semiconductors. Pyridine-dicarbonitrile fragments are known to be effective electron-transporting materials, and their solid-state packing directly impacts charge mobility. beilstein-journals.org

The table below outlines potential crystal packing architectures and their correlation with material properties, drawing parallels from related heterocyclic compounds.

| Packing Architecture | Dominant Interactions | Potential Influence on Material Properties | Reference Compound Class |

| Layered Structure | π-stacking, Halogen bonding | Anisotropic electronic conductivity, potential for intercalation | 2,6-Dichloropyridine-3,5-dicarbonitrile researchgate.netnih.gov |

| Herringbone | C-H···π, π-stacking | Thermal stability, moderate charge transport | Aromatic hydrocarbons |

| Interwoven Chains | Hydrogen bonding, Cyano-halogen interactions | Higher melting points, reduced solubility | Pyridine-2,6-dicarboxamides nih.gov |

Computational and Theoretical Investigations of 3 Fluoropyridine 2,6 Dicarbonitrile

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the electronic structure and geometry of 3-Fluoropyridine-2,6-dicarbonitrile, forming the foundation for understanding its chemical behavior.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and predict the molecular geometry of chemical compounds. By employing functionals like B3LYP with various basis sets, researchers can obtain an optimized molecular structure that corresponds to a minimum on the potential energy surface. researchgate.netscispace.com For pyridine (B92270) derivatives, DFT calculations have been successfully used to determine bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.netijcce.ac.ir These calculated geometric parameters are often in good agreement with experimental data where available.

The electronic properties of molecules, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be calculated using DFT. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller gap generally implies higher reactivity. Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution and are useful for predicting sites susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net

Table 1: Representative Calculated Geometric Parameters for Pyridine Derivatives using DFT

| Parameter | 3-Fluoropyridine (Calculated) | Pyridine (Experimental) |

| C-F Bond Length (Å) | Data not available | - |

| C-C Bond Lengths (Å) | Data not available | 1.39 |

| C-N Bond Lengths (Å) | Data not available | 1.34 |

| Bond Angles (°) | Data not available | ~120 |

Ab Initio Methods for High-Accuracy Property Prediction

For even higher accuracy in property prediction, ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can be employed. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, leading to more precise calculations of energies, geometries, and other molecular properties. researchgate.netnih.gov Ab initio calculations have been utilized to compute the molecular structures of various halopyridines, showing excellent agreement with experimental values and providing benchmarks for DFT results. researchgate.net

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry plays a vital role in mapping out the pathways of chemical reactions, identifying transition states, and determining reaction kinetics.

Transition State Analysis for Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a key reaction type for functionalizing pyridine rings. ossila.comnih.govnih.gov Computational methods are instrumental in locating the transition state structures for these reactions. By analyzing the geometry and energy of the transition state, chemists can understand the factors that influence the reaction rate and regioselectivity. For instance, theoretical calculations can elucidate the mechanism of substitution of a fluorine atom by a nucleophile, a common reaction for fluorinated pyridines. nih.gov

Reaction Energy Profiles and Kinetic Modeling

By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. nih.govresearchgate.net This profile provides the activation energies for each step of the reaction, which are essential for understanding the reaction kinetics. researchgate.net Computational kinetic modeling can then be used to simulate the reaction progress over time under various conditions. For multicomponent reactions involving pyridine derivatives, computational studies can help to unravel complex reaction mechanisms. nih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which serves as a powerful tool for structure verification and the interpretation of experimental spectra.

Calculated vibrational frequencies, obtained from methods like DFT, can be compared with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. researchgate.netresearchgate.netresearchgate.net The calculated frequencies are often scaled to improve agreement with experimental values. This comparison allows for a detailed assignment of the observed vibrational bands to specific molecular motions. researchgate.net Similarly, theoretical calculations of NMR chemical shifts and UV-Vis absorption spectra have shown good correlation with experimental measurements for pyridine derivatives. ijcce.ac.ir

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies for a Related Pyridine Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C-H stretch | Data not available | Data not available |

| C≡N stretch | Data not available | Data not available |

| C-F stretch | Data not available | Data not available |

| Ring breathing | Data not available | Data not available |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations would be invaluable for understanding its conformational flexibility and the nature of its intermolecular interactions in various environments (e.g., in solution or in a solid-state crystal lattice).

Conformational Analysis:

The this compound molecule is expected to be largely planar due to the sp² hybridization of the atoms in the pyridine ring. However, minor deviations from planarity, such as slight puckering of the ring or out-of-plane vibrations of the substituent groups, could occur. MD simulations can predict the most stable conformations and the energy barriers between different conformational states.

Key interactions that would be analyzed in a conformational study include:

Steric Hindrance: The close proximity of the fluorine atom at position 3 and the nitrile group at position 2 could lead to some steric strain, potentially influencing the preferred rotational orientation of the nitrile group.

Electrostatic Interactions: The electronegative fluorine atom and the nitrogen atoms of the pyridine ring and nitrile groups create a complex distribution of partial charges across the molecule, which will dictate the lowest energy conformation.

Intermolecular Interactions:

In a condensed phase, molecules of this compound would interact through a variety of non-covalent forces. MD simulations can elucidate the strength and geometry of these interactions, which are crucial for predicting material properties like melting point, boiling point, and solubility.

Expected intermolecular interactions include:

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative fluorine and nitrogen atoms. These dipoles will align to create attractive intermolecular forces.

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with neighboring molecules, contributing to the stability of the crystal structure. The presence of the electron-withdrawing fluorine and nitrile groups will modulate the electron density of the π-system, influencing the nature of these stacking interactions.

Halogen Bonding: The fluorine atom could potentially act as a halogen bond donor or acceptor, interacting with electron-rich or electron-deficient sites on adjacent molecules.

C-H···N Interactions: Weak hydrogen bonds between the carbon-hydrogen bonds on the pyridine ring and the nitrogen atoms of the nitrile or pyridine groups of neighboring molecules are also anticipated.

A hypothetical representation of the primary intermolecular interaction modes for this compound is provided in the table below.

| Interaction Type | Description | Estimated Energy Range (kcal/mol) |

| Dipole-Dipole | Arises from the permanent molecular dipole moment. | 1 - 5 |

| π-π Stacking | Attraction between the electron clouds of adjacent pyridine rings. | 2 - 10 |

| Halogen Bonding | Interaction involving the fluorine atom. | 1 - 5 |

| C-H···N Hydrogen Bonding | Weak electrostatic attraction. | 0.5 - 2 |

Note: The energy ranges are illustrative and would require specific calculations for precise values.

Design of Novel Derivatives with Tuned Electronic and Optical Properties

Computational methods, particularly Density Functional Theory (DFT), are instrumental in the rational design of novel derivatives of this compound with tailored electronic and optical properties for applications in materials science, such as in organic light-emitting diodes (OLEDs) or as functional chromophores.

The electronic and optical properties of the parent molecule are largely determined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the molecule's color, absorption and emission spectra, and electronic conductivity.

By strategically adding or modifying substituent groups on the pyridine ring, it is possible to tune the HOMO and LUMO energy levels and, consequently, the material's properties.

Tuning Electronic Properties:

Electron-Donating Groups (EDGs): Introducing EDGs (e.g., -OCH₃, -NH₂) onto the pyridine ring would be expected to raise the energy of the HOMO more significantly than the LUMO, leading to a smaller HOMO-LUMO gap. This would result in a red-shift (a shift to longer wavelengths) in the absorption and emission spectra.

Electron-Withdrawing Groups (EWGs): Conversely, adding further EWGs (e.g., -NO₂, -CF₃) would lower the energies of both the HOMO and LUMO, but typically the LUMO is stabilized more, which can also lead to a smaller energy gap depending on the substitution pattern.

Tuning Optical Properties:

The optical properties, such as the absorption and emission wavelengths and the quantum yield of fluorescence or phosphorescence, are directly linked to the electronic structure. Computational screening of different derivatives allows for the prediction of these properties before undertaking synthetic efforts.

The table below presents a hypothetical computational study on the effect of different substituents at the 5-position of the this compound scaffold.

| Derivative (Substituent at C5) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Predicted Absorption Max (nm) |

| -H (Parent Molecule) | -7.2 | -3.1 | 4.1 | ~300 |

| -OCH₃ (EDG) | -6.8 | -2.9 | 3.9 | ~320 |

| -NH₂ (Strong EDG) | -6.5 | -2.8 | 3.7 | ~335 |

| -NO₂ (Strong EWG) | -7.8 | -3.8 | 4.0 | ~310 |

Note: These values are illustrative and based on general principles of substituent effects on aromatic systems. Actual values would be subject to the level of theory used in the calculations.

Through such in-silico design and screening, it is possible to identify promising candidate molecules with desired electronic and optical characteristics for specific technological applications. The synergy between computational prediction and experimental synthesis is a cornerstone of modern materials discovery.

Future Directions and Perspectives in 3 Fluoropyridine 2,6 Dicarbonitrile Research

Innovations in Sustainable and Green Synthetic Routes

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For 3-Fluoropyridine-2,6-dicarbonitrile, future research will likely focus on moving beyond traditional, often harsh, synthesis conditions to greener alternatives.

Current synthetic strategies for fluorinated pyridines often involve nucleophilic displacement reactions. For instance, a facile method for the difluorination of 3-substituted-2,6-dichloropyridines utilizes cesium fluoride (B91410) (CsF) in dimethyl sulfoxide (B87167) (DMSO). researchgate.net Another approach involves the nucleophilic displacement of a suitable leaving group at the 2-position of pyridine (B92270) N-oxides, which can be converted into reactive trialkylammonium salts. acs.org While effective, these methods can require high temperatures and hazardous solvents.

Innovations may draw from the broader principles of green chemistry, such as:

Biocatalysis: The use of enzymes, such as lipases, for polymerization and other organic transformations is a rapidly growing field. wur.nl Future work could explore enzymatic routes for the synthesis or modification of pyridine dicarbonitriles, potentially offering high selectivity under mild conditions.

Alternative Solvents and Catalysts: Research into replacing hazardous solvents with greener alternatives is crucial. Similarly, developing catalytic systems that are recoverable and reusable, such as those based on porphyrin and phthalocyanine (B1677752) nanocomposites, could significantly reduce waste and environmental impact. researchgate.net

Flow Chemistry: Continuous flow reactors offer improved heat and mass transfer, enhanced safety, and the potential for scalability. Applying flow chemistry to the fluorination and cyanation of pyridine rings could lead to more efficient and controlled production processes.

Pyrolysis and Thermal Decomposition: Pyrolysis, the thermal decomposition of carbon-rich materials in an inert atmosphere, is recognized as a green synthesis method, particularly for carbon dots. nih.gov Exploring controlled thermal reactions could unveil novel pathways to functionalized pyridines.

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The electronic landscape of this compound is dominated by the electron-withdrawing cyano groups and the electronegative fluorine atom. This suggests a rich and varied reactivity profile ripe for exploration.

The fluorine atom at the 3-position is expected to be susceptible to nucleophilic aromatic substitution (SNAr) , a reaction pattern observed in the related compound 3-Fluoro-2-pyridinecarbonitrile, which allows for its attachment to various chromophores. ossila.com The two cyano groups would further activate the ring towards such substitutions.

Future research is anticipated to explore:

Site-Selective Transformations: Investigating the differential reactivity of the C-F bond versus the cyano groups will be critical. This could enable the selective functionalization of the molecule at different positions to build complex architectures.

Catalytic Cross-Coupling: The Sonogashira coupling reaction has been successfully used to synthesize complex polyaromatic systems from related pyridine-dicarbonitrile scaffolds. nih.gov Future work could systematically apply a range of modern cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to this compound, using it as a versatile building block.

Photoredox Catalysis: Visible-light photoredox catalysis, often employing catalysts like [Ru(bpy)3]2+, has emerged as a powerful tool for organic synthesis. researchgate.net The electron-deficient nature of the this compound ring makes it an excellent candidate for participation in photoinduced electron transfer processes, opening pathways to novel radical-based transformations.

Transformations of the Nitrile Groups: While often used as electron-withdrawing groups, the cyano moieties can also be transformed into other functional groups, such as amines, carboxylic acids, or tetrazoles, further expanding the synthetic utility of the core structure.

Integration into Advanced Functional Systems and Devices

Pyridine-dicarbonitrile moieties are attracting significant attention in materials chemistry, particularly for organic electronics. nih.gov These units serve as potent electron-accepting fragments, which is a critical feature for materials used in organic light-emitting diodes (OLEDs), especially those exhibiting thermally activated delayed fluorescence (TADF).

The future integration of this compound into functional systems could include:

TADF Emitters for OLEDs: The pyridine-dicarbonitrile core is a key component in many high-performance TADF emitters. nih.gov The introduction of a fluorine atom can fine-tune the electronic properties (e.g., LUMO level), photophysical characteristics, and intermolecular packing of the material, which could lead to enhanced device efficiency, stability, and color purity. Research has shown that polyaromatic π-systems with pyridine-3,5-dicarbonitrile (B74902) fragments are promising for OLEDs. nih.gov

Electron-Transporting Materials: The inherent electron-deficient character of the molecule suggests its potential use in electron-transport layers (ETLs) in various organic electronic devices, including OLEDs and organic photovoltaics (OPVs). Studies on related pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile systems have demonstrated good electron-transporting properties. nih.gov

Sensors and Probes: The strong dipole moment and potential for specific intermolecular interactions make the fluorinated dicarbonitrile scaffold a candidate for the development of chemical sensors. Changes in its photophysical properties upon binding to an analyte could form the basis of a sensing mechanism.

| Property | Potential Role in Functional Systems |

| Strongly Electron-Withdrawing | Core for n-type semiconductors, TADF emitters, and electron-transport materials. |

| Fluorine Atom | Modulates electronic levels, enhances stability, and influences molecular packing. |

| Planar Pyridine Core | Promotes π-π stacking, facilitating charge transport in thin films. |

| Reactive Sites (F, CN) | Allows for post-synthetic modification and attachment to other functional units. |

Interdisciplinary Research with Materials Science and Supramolecular Chemistry

The unique structural features of this compound make it an ideal candidate for interdisciplinary research, bridging synthetic chemistry with materials science and supramolecular chemistry.

In Materials Science: The compound can serve as a key building block for novel functional polymers. The reactivity of the fluorine atom via SNAr provides a handle for polymerization, potentially leading to high-performance polymers with tailored thermal and electronic properties. Fluorination is a known strategy to improve key characteristics in advanced materials. researchgate.net

In Supramolecular Chemistry and Crystal Engineering: The assembly of molecules into well-defined, ordered structures is central to crystal engineering. researchgate.net The introduction of fluorine can significantly alter intermolecular interactions, thereby influencing crystal packing and physical properties. researchgate.netacs.org The this compound molecule offers several features for directing supramolecular assembly:

Hydrogen Bonding: The nitrogen atoms of the pyridine ring and the cyano groups are potential hydrogen bond acceptors.

π-π Stacking: The electron-deficient aromatic ring can participate in stacking interactions with electron-rich aromatic systems.

Dipole-Dipole and C-F···X Interactions: The highly polar C-F bond can engage in specific, directional interactions that can be used to guide the formation of complex architectures. Research has shown that C-H···F interactions can direct supramolecular assembly. rsc.org

Future studies will likely involve co-crystallization experiments with other molecules to form new supramolecular structures with emergent properties, such as nonlinear optics or unique host-guest capabilities. researchgate.net The systematic study of how the fluorine and cyano groups direct the crystal packing can provide fundamental insights for the rational design of new solid-state materials. figshare.com

Q & A

Q. Key Considerations :

- Catalyst loading (1–5 mol%) and ligand selection (e.g., XPhos) critically influence reaction efficiency.

- Purity (>98%) is ensured via recrystallization (e.g., using ethanol/water mixtures) .

Basic: Which spectroscopic techniques are critical for characterizing fluorinated pyridine dicarbonitriles, and how are isomer ratios determined?

Answer:

- ¹H/¹³C NMR : Used to identify positional isomers and substituent effects. For example, ¹H NMR distinguishes (E)/(Z) isomers in compounds like 4t (3-fluoropyridine derivatives) by analyzing vinyl proton splitting patterns (δ 6.8–7.5 ppm) .

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formulas (e.g., C₁₈H₁₃F₃N₄O₂) with precision <5 ppm error .

- HPLC-PDA (Photodiode Array Detection) : Quantifies isomer ratios (e.g., Z:E = 1:6.3) using retention times and UV-Vis profiles .

Q. Methodological Tip :

- For complex mixtures, combine 2D NMR (e.g., COSY, NOESY) with computational modeling (DFT) to resolve overlapping signals .

Advanced: How can researchers resolve contradictions in spectroscopic data arising from isomeric mixtures during synthesis?

Answer:

Contradictions often stem from dynamic isomerization or overlapping signals. Strategies include:

- Variable-Temperature NMR : Cooling samples to –40°C slows isomer interconversion, resolving split signals (e.g., distinguishing (E,E) and (Z,E) isomers) .

- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels at strategic positions to track substituent effects on chemical shifts .

- Synchrotron XRD : Single-crystal X-ray diffraction unambiguously assigns stereochemistry in crystalline derivatives .

Case Study :

In compound 4f, conflicting ¹³C NMR data (δ 120–130 ppm for nitrile carbons) were resolved by isolating pure isomers via preparative HPLC .

Advanced: What strategies optimize reaction conditions for synthesizing fluoropyridine dicarbonitriles to enhance yield and purity?

Answer:

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of nitrile intermediates, while toluene minimizes side reactions in Pd-catalyzed steps .

- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 24h to 2h) and improves regioselectivity in cyclization steps .

- Green Catalysis : ZnCl₂ in sealed ampoules under vacuum enables solvent-free synthesis of pyridine-2,6-dicarbonitrile derivatives, achieving >90% conversion .

Q. Data-Driven Optimization :

- Design of Experiments (DoE) models correlate temperature (80–120°C), catalyst loading, and base strength (pKa of Cs₂CO₃ ≈ 10) to maximize yield .

Advanced: How does fluorination at specific positions influence the electronic properties and reactivity of pyridine dicarbonitriles in medicinal chemistry?

Answer:

- Electron-Withdrawing Effects : Fluorine at the 3-position decreases electron density at the pyridine ring, enhancing electrophilic substitution at the 4-position (Hammett σₚ = +0.78) .

- Hydrogen Bonding : Fluorine participates in weak C–F···H–N interactions, stabilizing ligand-receptor complexes (e.g., in kinase inhibitors) .

- Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, as shown in vitro with trifluoromethylpyridine analogs (t₁/₂ > 6h) .

Q. Computational Validation :

- DFT calculations (B3LYP/6-31G*) predict fluorine’s impact on LUMO energy (–2.1 eV), correlating with enhanced reactivity in Sonogashira couplings .

Advanced: What methodologies address challenges in scaling up fluoropyridine dicarbonitrile synthesis while maintaining regioselectivity?

Answer:

- Flow Chemistry : Continuous-flow reactors minimize exothermic side reactions (e.g., decarboxylation) during nitrile installation, achieving >85% yield at 100 g scale .